molecular formula C15H17N3O B15345162 4-Pyridinecarboxamide,2-(1,1-dimethylethyl)-N-4-pyridinyl-(9CI)

4-Pyridinecarboxamide,2-(1,1-dimethylethyl)-N-4-pyridinyl-(9CI)

Cat. No.: B15345162
M. Wt: 255.31 g/mol
InChI Key: ABVRRNAOOSCAQI-UHFFFAOYSA-N
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Description

4-Pyridinecarboxamide,2-(1,1-dimethylethyl)-N-4-pyridinyl-(9CI) is a chemical compound with a complex structure that includes a pyridine ring and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pyridinecarboxamide,2-(1,1-dimethylethyl)-N-4-pyridinyl-(9CI) typically involves the reaction of 4-pyridinecarboxylic acid with tert-butylamine and 4-aminopyridine. The reaction is carried out under controlled conditions, often involving the use of a dehydrating agent to facilitate the formation of the carboxamide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar starting materials and conditions. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Pyridinecarboxamide,2-(1,1-dimethylethyl)-N-4-pyridinyl-(9CI) can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the carboxamide group to an amine group.

    Substitution: The pyridine rings can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinecarboxylic acids, while reduction may produce pyridinecarboxamides.

Scientific Research Applications

4-Pyridinecarboxamide,2-(1,1-dimethylethyl)-N-4-pyridinyl-(9CI) has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Pyridinecarboxamide,2-(1,1-dimethylethyl)-N-4-pyridinyl-(9CI) involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, such as inhibiting a particular enzyme or activating a receptor.

Comparison with Similar Compounds

Similar Compounds

  • 4-Pyridinecarboxamide,2-(1,1-dimethylethyl)-N-3-pyridinyl-(9CI)
  • 4-Pyridinecarboxamide,2-(1,1-dimethylethyl)-N-phenyl-(9CI)

Uniqueness

4-Pyridinecarboxamide,2-(1,1-dimethylethyl)-N-4-pyridinyl-(9CI) is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C15H17N3O

Molecular Weight

255.31 g/mol

IUPAC Name

2-tert-butyl-N-pyridin-4-ylpyridine-4-carboxamide

InChI

InChI=1S/C15H17N3O/c1-15(2,3)13-10-11(4-9-17-13)14(19)18-12-5-7-16-8-6-12/h4-10H,1-3H3,(H,16,18,19)

InChI Key

ABVRRNAOOSCAQI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC=CC(=C1)C(=O)NC2=CC=NC=C2

Origin of Product

United States

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